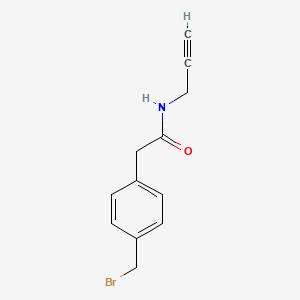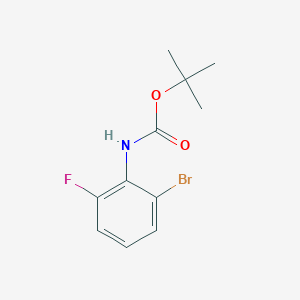
tert-butyl N-(2-bromo-6-fluorophenyl)carbamate
Overview
Description
“tert-butyl N-(2-bromo-6-fluorophenyl)carbamate” is a chemical compound with the molecular formula C11H13BrFNO2 . It is a compound that features a tert-butyl group attached to a carbamate group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 290.13 . The compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Transformations
Preparation and Diels-Alder Reactions : Tert-Butyl N-(2-bromo-6-fluorophenyl)carbamate is involved in the synthesis of complex organic compounds. It's used in the preparation of various heterocyclic compounds through Diels-Alder reactions, which are key in synthetic organic chemistry for constructing complex molecules (Padwa, Brodney, & Lynch, 2003).
Intermediate in Biological Compounds : This compound serves as an important intermediate in the synthesis of biologically active compounds. For example, it's a precursor in the synthesis of omisertinib, an important therapeutic agent (Zhao, Guo, Lan, & Xu, 2017).
Role in Protective Group Strategies : It's used in the protection of amino groups during the synthesis of complex organic molecules. The tert-butyl carbamate group acts as a protective group that can be removed under certain conditions, allowing for selective reactions elsewhere in the molecule (Wu, 2011).
Material Science and Engineering
Polymer Chemistry : In the field of polymer chemistry, this compound is utilized in the synthesis of polymers with specific properties. It's used in the preparation of polyfluorenes, which are important in the development of bright and stable nanoparticles for applications in material science (Fischer, Baier, & Mecking, 2013).
Development of Advanced Materials : This compound is integral in the development of advanced materials with specific optical properties. For example, it's used in the preparation of fluorine- and iodine-labeled compounds for imaging applications in medical science (Snyder et al., 1995).
Analytical and Structural Chemistry
Structural Analysis : The compound is used in studies involving structural analysis and vibrational spectra, providing insights into the conformational stability and molecular interactions of related compounds (Arslan & Demircan, 2007).
Investigation of Molecular Interactions : Its molecular structure has been studied to understand bifurcated agostic interactions, crucial in the field of chemical bonding and molecular structure (Crosby, Clarkson, & Rourke, 2009).
Pharmaceutical Chemistry
Drug Synthesis and Modification : In pharmaceutical chemistry, this compound is used in the synthesis and modification of drug molecules. It plays a role in the preparation of protected amines and intermediates for drug development (Lebel & Leogane, 2005).
Preparation of Antibacterial and Antimicrobial Agents : The compound is involved in the synthesis of new antibacterial and antimicrobial agents, contributing to the development of new treatments and therapies (Ghoneim & Mohamed, 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-(2-bromo-6-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWUUAZACLRSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)

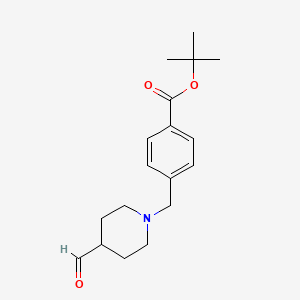
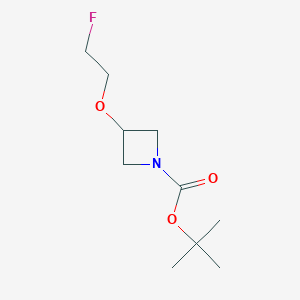
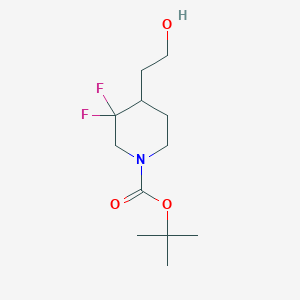
![(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol](/img/structure/B1382102.png)
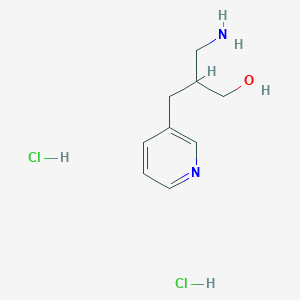


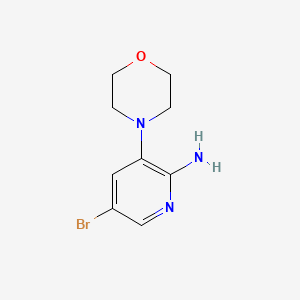


![3-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1382113.png)
